(Z)-5-(2,3-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
Description
(Z)-5-(2,3-Dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene moiety substituted with methoxy groups at positions 2 and 3, and a 3-morpholinopropyl chain at the N3 position of the thiazolidinone core. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The (Z)-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets like enzymes or receptors. The morpholinopropyl substituent may improve solubility and pharmacokinetic profiles compared to simpler alkyl or aryl analogs .
Properties
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-23-15-6-3-5-14(17(15)24-2)13-16-18(22)21(19(26)27-16)8-4-7-20-9-11-25-12-10-20/h3,5-6,13H,4,7-12H2,1-2H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDRUFBSDIDDQY-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(2,3-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, characterized by a thiazolidinone core and a morpholinopropyl side chain, suggests various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.53 g/mol. Its structure includes:
- Thiazolidinone Ring : A five-membered ring containing sulfur and nitrogen.
- Dimethoxybenzylidene Group : Enhances lipophilicity and may influence biological interactions.
- Morpholinopropyl Group : Potentially increases solubility and biological activity.
Structural Formula
Antitumor Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358.
Case Study: Antitumor Efficacy
- Cell Lines Tested : A549, HCC827, NCI-H358
- Assays Used : MTS cytotoxicity assay, BrdU proliferation assay
- Findings :
- Compounds showed IC50 values ranging from 0.85 μM to 6.75 μM across different cell lines.
- Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazolidinones have been documented to interact with bacterial cell walls and inhibit essential enzymes.
Research Findings
- Microbial Strains Tested : Various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of cellular processes or direct interaction with microbial enzymes.
Table of Biological Activities
| Activity Type | Assay Method | Cell Line/Pathogen | IC50/Effect |
|---|---|---|---|
| Antitumor | MTS Assay | A549 | 2.12 μM |
| Antitumor | MTS Assay | HCC827 | 5.13 μM |
| Antitumor | MTS Assay | NCI-H358 | 0.85 μM |
| Antimicrobial | Disk Diffusion | Staphylococcus aureus | Inhibition observed |
| Antimicrobial | Broth Dilution | Escherichia coli | MIC at 32 μg/mL |
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The thiazolidinone core may inhibit enzymes critical for tumor growth or bacterial survival.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells has been noted in related compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidinone derivatives vary primarily in their benzylidene substituents and N3-side chains. Key structural analogs and their properties are summarized below:
Key Observations:
- Benzylidene Substituents: The position and nature of substituents significantly influence electronic and steric properties. For example: Methoxy groups (electron-donating) enhance stability and π-π stacking interactions compared to halogens (e.g., 3-fluoro in ).
- N3 Substituents: The 3-morpholinopropyl chain in the target compound differs from shorter alkyl or aryl groups (e.g., 2-ethoxyphenyl in ). Morpholine rings improve water solubility and may enhance binding to polar enzyme active sites, as seen in aldose reductase inhibitors like compound 3f .
Physicochemical Properties
- Melting points correlate with molecular symmetry and intermolecular forces. For instance: 4-Hydroxybenzylidene derivatives (melting point: 223–235°C) exhibit higher melting points due to hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
